molecular formula C8H8N4S B2447330 4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 34955-23-2

4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No. B2447330
CAS RN: 34955-23-2
M. Wt: 192.24
InChI Key: GBDMGESUVCCARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-based compounds involves the use of mixed-ligand chelates . In one study, new mixed-ligand chelates were synthesized using a 1,2,4-triazole-based ligand and the corresponding metal acetates in a 1:1 molar ratio . The ligand functioned in a binegative tridentate manner with phenolic-O, azomethine-N, and thiol-S as the coordinating sites .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-based compounds suggests that they have an octahedral geometry . Quantum computational calculations of the synthesized compounds were executed in the ground state using DFT/B3LYP level with 6-311++G as the basis set .


Chemical Reactions Analysis

1,2,4-Triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives . Another related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-based compounds can be determined using various techniques such as FTIR, NMR, mass, UV–Vis, elemental analyses, conductivity measurements, ESR, XRD, TGA, SEM, and EDAX .

Scientific Research Applications

Synthesis of Complex Compounds

The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate . This process involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide .

Development of Metal-Organic Frameworks

Metal-organic frameworks (MOFs) are compounds consisting of metal ions or clusters coordinated to organic ligands. The compound “4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” can be used in the construction of these MOFs .

Neuroprotective Agents

The compound has potential applications in the development of neuroprotective agents. It has been used in the evaluation of the ability to reduce α-syn aggregation in vitro .

Pharmacological Potentials

Triazole compounds, which include “4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol”, show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors . They have been found to have antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Mechanism of Action

1,2,4-Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . In vitro alpha-amylase and alpha-glucosidase inhibitory assay revealed moderate to good results for the synthesized compounds . Molecular docking studies against the human pancreatic alpha-amylase and alpha-glucosidase were also performed .

Future Directions

The future directions for “4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

4-methyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-4-2-3-5-9-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDMGESUVCCARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.